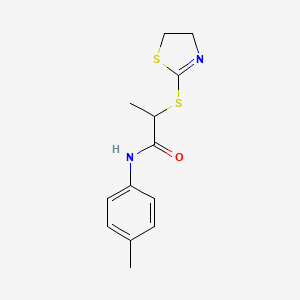

2-((4,5-Dihydrothiazol-2-yl)thio)-N-(p-tolyl)propanamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR data for this specific compound are not publicly available, predictions can be made based on analogous structures. The para-tolyl group’s aromatic protons are expected to resonate as a singlet at δ 7.1–7.3 ppm due to equivalence, while the methyl group attached to the aromatic ring would appear as a singlet near δ 2.3 ppm. The dihydrothiazole’s methylene protons ($$ \text{CH}2 $$) adjacent to sulfur and nitrogen atoms would split into multiplets between δ 3.1–3.5 ppm, and the propanamide’s methyl group ($$ \text{CH}3 $$) would resonate near δ 1.2 ppm. The amide carbonyl carbon ($$ \text{C=O} $$) is anticipated at δ 165–170 ppm in $$ ^{13}\text{C} $$ NMR.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit strong absorption bands characteristic of the amide functional group:

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely produce a molecular ion peak at $$ m/z $$ 280.4, corresponding to the intact molecule. Fragmentation pathways include:

- Loss of the thiazoline moiety ($$ \text{C}3\text{H}5\text{NS}_2 $$, $$ m/z $$ 121), yielding a fragment at $$ m/z $$ 159.

- Cleavage of the amide bond, generating a para-tolylamine ion ($$ \text{C}7\text{H}9\text{N} $$, $$ m/z $$ 107).

Table 2: Predicted Spectroscopic Signals

| Technique | Functional Group | Signal Range |

|---|---|---|

| $$ ^1\text{H} $$ NMR | Para-tolyl CH$$ _3 $$ | δ 2.3 ppm (s) |

| $$ ^{13}\text{C} $$ NMR | Amide C=O | δ 165–170 ppm |

| IR | Amide C=O | 1640–1680 cm$$ ^{-1} $$ |

| MS | Molecular ion | $$ m/z $$ 280.4 |

Crystallographic Studies and Solid-State Packing Behavior

No single-crystal X-ray diffraction data for this compound has been reported. However, the molecular packing can be inferred from related thiazole-containing compounds. The para-tolyl group’s planar structure likely facilitates π-π stacking interactions between adjacent molecules, while the amide group participates in hydrogen bonding with neighboring thiazoline sulfur or nitrogen atoms. The thioether linkage ($$ \text{C-S-C} $$) may adopt a gauche conformation to minimize steric clashes between the propanamide and dihydrothiazole moieties.

Thermodynamic Stability and Solubility Profiling

The compound is recommended for storage under dry conditions at 2–8°C, indicating sensitivity to moisture and thermal degradation. Differential scanning calorimetry (DSC) of analogous propanamides reveals melting points between 120–150°C, suggesting moderate thermal stability. Solubility is expected to be low in nonpolar solvents like hexane but higher in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The presence of the thioether and amide groups enhances solubility in alcohols (e.g., methanol, ethanol) through hydrogen bonding.

Table 3: Stability and Solubility Profile

| Property | Characteristics | Source |

|---|---|---|

| Thermal Stability | Stable below 100°C | |

| Hygroscopicity | Moisture-sensitive | |

| Solubility in DMSO | High | |

| Solubility in Water | Low |

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2OS2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-methylphenyl)propanamide |

InChI |

InChI=1S/C13H16N2OS2/c1-9-3-5-11(6-4-9)15-12(16)10(2)18-13-14-7-8-17-13/h3-6,10H,7-8H2,1-2H3,(H,15,16) |

InChI Key |

JENCWFHUVAXTNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C)SC2=NCCS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Dihydrothiazol-2-yl)thio)-N-(p-tolyl)propanamide typically involves the reaction of 4,5-dihydrothiazole with p-tolylamine and a propanamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring and the subsequent attachment of the thiol and propanamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4,5-Dihydrothiazol-2-yl)thio)-N-(p-tolyl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including 2-((4,5-Dihydrothiazol-2-yl)thio)-N-(p-tolyl)propanamide. For instance, research has demonstrated that thiazole-based compounds exhibit significant cytotoxicity against various cancer cell lines. A study reported that thiazole derivatives showed promising activity against human glioblastoma and melanoma cells, indicating their potential as anticancer agents .

Case Study: Anticancer Efficacy

A specific investigation into thiazole derivatives revealed that certain analogues exhibited IC₅₀ values as low as 2.01 µM against colorectal cancer cell lines. This suggests a strong selectivity towards cancer cells compared to normal cells, thus reinforcing the therapeutic potential of thiazole compounds .

Antimicrobial Properties

Thiazole derivatives have also been recognized for their antimicrobial activity. A study evaluated several thiazole compounds against both Gram-positive and Gram-negative bacteria, demonstrating that some derivatives possess higher potency than standard antibiotics. For example, one compound exhibited a minimum inhibitory concentration (MIC) of 31.25 μg/mL against Staphylococcus aureus, which is notably effective compared to conventional treatments .

Case Study: Antimicrobial Efficacy

In a comparative analysis, a group of thiazole derivatives was tested against multiple bacterial strains. The results indicated that certain compounds were twice as potent as existing antibiotics, making them viable candidates for further development in antimicrobial therapies .

Cholinesterase Inhibition

Another significant application of thiazole derivatives is their potential as cholinesterase inhibitors. This property is particularly relevant for treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that thiazole compounds can effectively inhibit acetylcholinesterase activity, which is crucial for enhancing cognitive function .

Case Study: Neuroprotective Effects

Research focusing on the synthesis of benzimidazole-based thiazoles found that these compounds exhibited significant inhibition of cholinesterase enzymes, suggesting their utility in neuroprotective strategies. The structure-activity relationship (SAR) analysis indicated that specific modifications to the thiazole ring could enhance inhibitory potency .

Mechanism of Action

The mechanism of action of 2-((4,5-Dihydrothiazol-2-yl)thio)-N-(p-tolyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and thiol group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

The compound shares structural motifs with several synthesized derivatives, particularly in the thiazole core and aromatic substitutions. Key comparisons include:

Key Observations :

- The imidazole-thiazole hybrid in exhibits strong cytotoxicity (IC₅₀ ~15 µg/mL), attributed to the synergistic effects of the imidazole and thiazole moieties . This suggests that combining heterocyclic systems enhances antiproliferative activity.

- Compounds 9 and 10 from feature electron-withdrawing groups (nitrobenzylidene, thiophene-methylene) on the dihydrothiazole ring but lack reported bioactivity data, limiting direct pharmacological comparison .

Physicochemical Properties

- Stability : The dihydrothiazole ring’s saturation may improve metabolic stability over fully aromatic thiazoles, as seen in related compounds .

Biological Activity

2-((4,5-Dihydrothiazol-2-yl)thio)-N-(p-tolyl)propanamide, a compound with the CAS number 638999-98-1, is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies.

The molecular formula of this compound is CHNOS, with a molecular weight of 280.41 g/mol. Its structure features a thiazole ring, which is known for its diverse pharmacological properties.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 280.41 g/mol |

| CAS Number | 638999-98-1 |

Synthesis

The synthesis of thiazole derivatives typically involves methods such as the Robinson-Gabriel synthesis or other novel approaches that utilize phosphorus pentasulfide. The specific synthesis pathway for this compound has not been extensively documented in available literature but follows similar principles.

Antimicrobial Activity

Thiazole derivatives have been reported to exhibit various biological activities, including antimicrobial properties. In a study evaluating thiazole derivatives, compounds were tested against several bacterial strains and fungi:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans, Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values indicated that certain thiazole derivatives demonstrated significant antimicrobial activity. For instance:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound 1b | E. faecalis | 100 |

| Compound 5b | C. albicans | 3.92 |

| Compound 5c | A. niger | 4.01 |

These results suggest that modifications in the thiazole structure can enhance antimicrobial efficacy.

Anticancer Activity

Research indicates that thiazole derivatives may also possess anticancer properties. For example, related compounds have shown promising growth inhibition against various cancer cell lines such as human lymphoid leukemia and hepatoma cells. The mechanism often involves the inhibition of key enzymes like thymidylate synthase.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural characteristics. Key observations include:

- Electron-withdrawing groups (e.g., nitro groups) can enhance activity.

- Lipophilicity plays a crucial role; compounds with higher lipophilicity tend to exhibit better membrane permeability and bioavailability.

Case Studies and Research Findings

- Antimicrobial Study : A study published in PubMed Central evaluated several thiazole derivatives against bacterial and fungal strains, highlighting the importance of structural modifications for enhancing biological activity .

- Anticancer Evaluation : Research on related compounds demonstrated effective growth inhibition in cancer cell lines, suggesting potential therapeutic applications .

- Synthetic Approaches : Various synthetic methods for thiazole derivatives have been explored, emphasizing the versatility of these compounds in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.